molecular formula C6H5FN2O2 B2941767 5-Fluoro-2-methyl-3-nitropyridine CAS No. 1162674-71-6

5-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B2941767
CAS No.: 1162674-71-6
M. Wt: 156.116
InChI Key: NYYWLHUMRSTCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2. This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-nitropyridine typically involves the fluorination of 2-methyl-3-nitropyridine. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitropyridine: Lacks the methyl group at the 2-position.

    5-Fluoro-3-nitropyridine: Lacks the methyl group at the 2-position.

    2-Methyl-3-nitropyridine: Lacks the fluorine atom at the 5-position.

Uniqueness

5-Fluoro-2-methyl-3-nitropyridine is unique due to the combination of the fluorine atom, methyl group, and nitro group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYWLHUMRSTCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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